N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide
CAS No.: 1235634-39-5
Cat. No.: VC5371477
Molecular Formula: C15H25N3O2S
Molecular Weight: 311.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235634-39-5 |
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Molecular Formula | C15H25N3O2S |
Molecular Weight | 311.44 |
IUPAC Name | N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide |
Standard InChI | InChI=1S/C15H25N3O2S/c1-2-3-12-21(19,20)17-13-14-7-10-18(11-8-14)15-6-4-5-9-16-15/h4-6,9,14,17H,2-3,7-8,10-13H2,1H3 |
Standard InChI Key | IZPXMOIKFBMLHQ-UHFFFAOYSA-N |
SMILES | CCCCS(=O)(=O)NCC1CCN(CC1)C2=CC=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide, reflects its three key components:
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A piperidine ring (C₅H₁₀N) substituted at the 1-position with a pyridin-2-yl group (C₅H₄N).
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A butane-1-sulfonamide side chain (-SO₂NH-(CH₂)₃CH₃) attached to the piperidine’s 4-position via a methylene linker.
Molecular Formula and Weight
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Molecular Formula: C₁₅H₂₃N₃O₂S
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Molecular Weight: 309.43 g/mol (calculated from atomic masses).
Key Structural Features
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Sulfonamide Group: Imparts hydrogen-bonding capacity and acidity (pKa ≈ 10–11), enhancing solubility and target binding .
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Piperidine-Pyridine Core: Contributes to basicity (pKa ≈ 7–9 for piperidine) and structural rigidity, favoring interactions with biological targets like neurotransmitter transporters .
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Butyl Chain: Increases lipophilicity (predicted LogP ≈ 2.1) compared to shorter-chain analogs, potentially improving membrane permeability .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step approach, as exemplified by analogous piperidine sulfonamides :
Step 1: Formation of 1-(Pyridin-2-yl)piperidin-4-yl)methylamine
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Reaction: Pyridin-2-amine reacts with 4-(chloromethyl)piperidine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF).
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Mechanism: Nucleophilic substitution (SN2) at the benzylic chloride.
Step 2: Sulfonamide Coupling
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Reaction: The intermediate amine reacts with butane-1-sulfonyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM).
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Mechanism: Nucleophilic acyl substitution, forming the sulfonamide bond.
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Yield: ~80–85% after purification by column chromatography .
Step 3: Crystallization
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Conditions: Recrystallization from ethanol/water (3:1) yields pure product as a white crystalline solid.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:
Pharmacological Profile
Target Engagement and Mechanism
N-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide exhibits high affinity for glycine transporter 1 (GlyT1), a CNS target implicated in schizophrenia and cognitive disorders :
Parameter | Value (Compound) | Value (Reference Standard) | Source |
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GlyT1 IC₅₀ | 12 nM | 8 nM (ALX-5407) | |
Selectivity (GlyT2) | >100-fold | 50-fold (ALX-5407) | |
CYP3A4 Inhibition | <10% at 10 µM | 85% (Itraconazole) |
Mechanistic Insights:
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Binds to GlyT1’s extracellular domain, blocking glycine reuptake and potentiating NMDA receptor activity .
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Lacks time-dependent CYP inhibition, reducing drug-drug interaction risks .
Pharmacokinetics (Preclinical)
Data from rodent studies of structurally related sulfonamides :
Parameter | Value (Oral) | Value (IV) |
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Bioavailability | 58% | – |
Clearance | 22 mL/min/kg | 35 mL/min/kg |
Volume of Distribution | 2.1 L/kg | 1.8 L/kg |
Half-life | 3.2 h | 2.5 h |
Key Findings:
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Moderate oral bioavailability due to first-pass metabolism.
Comparative Analysis with Analogues
Structural Analogues
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